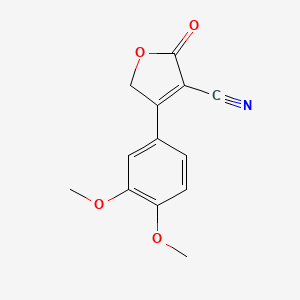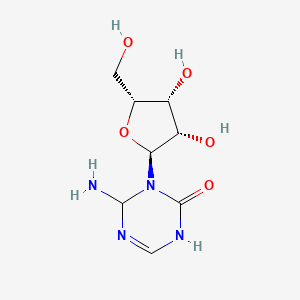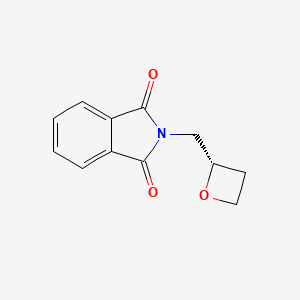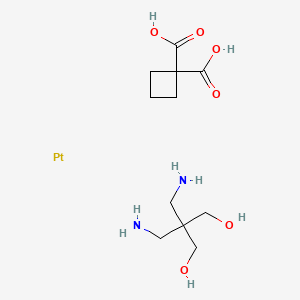![molecular formula C7H7F3N2O3 B13891989 1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)
1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct properties to the molecule, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
The synthesis of 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a pyrazole derivative with a trifluoromethoxyethylating agent under controlled conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
1-(2-(Trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique trifluoromethoxy group. Similar compounds include:
1-(2-(Trifluoromethyl)ethyl)-1H-pyrazole-4-carboxylic acid: Lacks the oxygen atom in the trifluoromethoxy group, resulting in different chemical properties.
1-(2-(Trifluoromethoxy)ethyl)-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group is different, leading to variations in reactivity and biological activity.
The presence of the trifluoromethoxy group in 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid imparts unique properties that make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H7F3N2O3 |
|---|---|
Molekulargewicht |
224.14 g/mol |
IUPAC-Name |
1-[2-(trifluoromethoxy)ethyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)15-2-1-12-4-5(3-11-12)6(13)14/h3-4H,1-2H2,(H,13,14) |
InChI-Schlüssel |
DQGCGZJFDDBJFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CCOC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)


![8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid](/img/structure/B13891934.png)
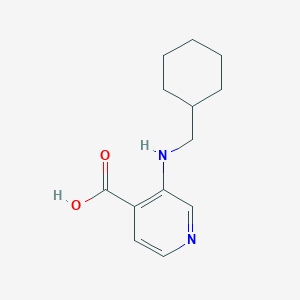
![2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13891945.png)
